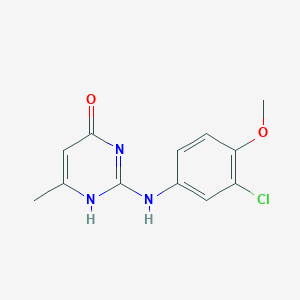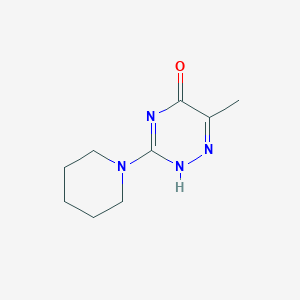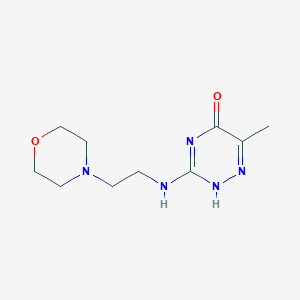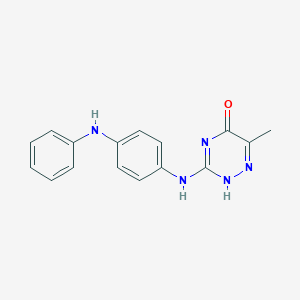
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, also known as FC-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is not fully understood. However, studies have shown that it interacts with various cellular targets, including the sigma-1 receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has been found to modulate the activity of these targets, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth, and inhibit viral replication. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also been found to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is its synthetic nature, which allows for consistent production and purity. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline also has a relatively low toxicity profile, making it suitable for use in various lab experiments. However, one limitation is the limited availability of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also shown potential in treating viral infections, and further research in this area could lead to the development of new antiviral drugs. Additionally, 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline could be studied for its potential use in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been found to interact with various cellular targets, leading to its observed effects. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has several advantages and limitations for use in lab experiments, and there are several future directions for research in this area.
Synthesemethoden
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride, sodium borohydride, and chloroacetyl chloride. The final step involves the reaction of the intermediate product with furfural to yield 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease.
Eigenschaften
Produktname |
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline |
|---|---|
Molekularformel |
C20H22ClNO2 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H22ClNO2/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2 |
InChI-Schlüssel |
ZELKVBCDHILATF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
Kanonische SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)

![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)


